molecular formula C10H11N5 B1211517 N-(4-methylquinazolin-2-yl)guanidine CAS No. 716-11-0

N-(4-methylquinazolin-2-yl)guanidine

Cat. No. B1211517
CAS RN: 716-11-0
M. Wt: 201.23 g/mol
InChI Key: ONQKSKDLYYDFLL-UHFFFAOYSA-N
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Description

“N-(4-methylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C10H11N5 and a molecular weight of 201.23 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “N-(4-methylquinazolin-2-yl)guanidine” is represented by the linear formula C10H11N5 .


Physical And Chemical Properties Analysis

“N-(4-methylquinazolin-2-yl)guanidine” is a solid substance . It has a molecular weight of 201.23 and a melting point of 240 - 243 .

Scientific Research Applications

Gastric Acid Secretion Modulation

N-(4-methylquinazolin-2-yl)guanidine (2-guanidine-4-methylquinazoline or 2-GMQ) demonstrated an ability to decrease both basal and stimulated gastric acid secretion in rats, indicating its potential as an antisecretory agent. This effect is attributed to its anti H2-histamine activity, which was confirmed through various experimental methods (Pinelli et al., 1996).

Anti-inflammatory Properties

N,N',N''-Trisubstituted guanidines, including compounds with a thiazolylguanidine moiety linked to the 4 position of the 2-methylquinoline ring, like N-cyclohexyl-N''-4-(2-methylquinolyl)-N'-2-thiazolylguanidine, exhibited significant anti-inflammatory activity. This indicates a potential application of N-(4-methylquinazolin-2-yl)guanidine and its derivatives in anti-inflammatory treatments (Rachlin et al., 1980).

Adrenergic Blocking Effects

Research suggests that N-substituted 3,4-dihydroquinazolines, which can be considered rigid analogues of phenylguanidines, exhibit adrenergic blocking effects. This was demonstrated by their ability to decrease blood pressure and antagonize the pressor response to norepinephrine in anesthetized rats, indicating a potential for cardiovascular applications (Grosso et al., 1980).

GABA-A ρ1 Receptor Modulation

2-guanidine-4-methylquinazoline (GMQ) and similar guanidine compounds have shown the ability to modulate the GABA-A ρ1 receptor. These compounds demonstrated affinity for various membrane proteins, including members of the Cys-loop family of ligand-gated ion channels. The modulation of GABA-A receptors by compounds like GMQ can have implications in various neurological conditions (Snell & Gonzales, 2015).

Diverse 1-(isoquinolin-1-yl)guanidine Generation

N-(4-methylquinazolin-2-yl)guanidine derivatives have been involved in chemical reactions generating diverse 1-(isoquinolin-1-yl)guanidine compounds. This showcases the chemical versatility of N-(4-methylquinazolin-2-yl)guanidine and its potential in creating a variety of compounds with different biological activities (Ye et al., 2012).

Safety And Hazards

“N-(4-methylquinazolin-2-yl)guanidine” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

2-(4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKSKDLYYDFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323223
Record name N-(4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methylquinazolin-2-yl)guanidine

CAS RN

716-11-0
Record name 716-11-0
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Record name N-(4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylquinazolin-2-yl)guanidine
Source European Chemicals Agency (ECHA)
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